molecular formula C18H14FNO3 B5697732 [2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate

Cat. No.: B5697732
M. Wt: 311.3 g/mol
InChI Key: FWFCXWMRVZSSGS-UHFFFAOYSA-N
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Description

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate is a complex organic compound that features both fluorophenyl and indolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with 2-(4-fluorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using automated reactors to ensure consistency and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 2-(4-fluorophenyl)-2-hydroxyethyl 2-(1H-indol-3-yl)acetate.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The indole moiety is a common structural motif in many biologically active compounds, and the presence of the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability.

Industry

In the material science industry, this compound could be explored for the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The indole ring might engage in π-π stacking interactions with aromatic residues in proteins, while the fluorophenyl group could form hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)oxirane: A compound with a similar fluorophenyl group but different functional groups.

    Indole-3-acetic acid: A compound with a similar indole moiety but different substituents.

Uniqueness

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate is unique due to the combination of the fluorophenyl and indolyl groups, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCXWMRVZSSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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